molecular formula C9H5F6N3O3 B14610655 N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide CAS No. 57420-98-1

N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

Cat. No.: B14610655
CAS No.: 57420-98-1
M. Wt: 317.14 g/mol
InChI Key: ZFHATDNDQLGUBZ-UHFFFAOYSA-N
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Description

N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide is a compound that features both nitro and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The presence of trifluoromethyl groups, in particular, is often associated with enhanced metabolic stability and bioavailability, making such compounds of great interest in pharmaceutical and agrochemical research .

Chemical Reactions Analysis

N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins by forming strong hydrogen bonds. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the biological context .

Comparison with Similar Compounds

N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide can be compared to other compounds with similar functional groups:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

CAS No.

57420-98-1

Molecular Formula

C9H5F6N3O3

Molecular Weight

317.14 g/mol

IUPAC Name

N-[2-amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H5F6N3O3/c10-8(11,12)4-1-3(18(20)21)2-5(6(4)16)17-7(19)9(13,14)15/h1-2H,16H2,(H,17,19)

InChI Key

ZFHATDNDQLGUBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)NC(=O)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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